N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(24-17)12-7-5-8-13(10-12)25(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFWTFKWJGTADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
2-Methylbenzoic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol:
$$
\text{2-Methylbenzoic acid} + \text{N}2\text{H}4 \rightarrow \text{2-Methylbenzohydrazide} + \text{H}_2\text{O}
$$
The hydrazide intermediate is purified via recrystallization from ethanol/water (yield: 85–90%).
Cyclization to Oxadiazole
The hydrazide reacts with 3-methanesulfonylbenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$
\text{2-Methylbenzohydrazide} + \text{3-Methanesulfonylbenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{1,3,4-Oxadiazole Intermediate} + \text{HCl}
$$
Reaction conditions: 80°C, 6 hours, under nitrogen atmosphere. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Introduction of the 3-Methanesulfonylphenyl Group
Direct Sulfonation Approach
3-Bromophenyloxadiazole is sulfonated using methanesulfonyl chloride in the presence of AlCl₃ as a Lewis catalyst:
$$
\text{3-Bromophenyloxadiazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{3-Methanesulfonylphenyloxadiazole} + \text{HBr}
$$
Yields are moderate (60–65%) due to competing side reactions.
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling between 5-bromo-1,3,4-oxadiazole and 3-methanesulfonylphenylboronic acid is preferred for higher regiocontrol:
$$
\text{5-Bromo-1,3,4-oxadiazole} + \text{3-Methanesulfonylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-Methanesulfonylphenyloxadiazole}
$$
Conditions: DME/H₂O (3:1), 80°C, 12 hours (yield: 75–80%).
Amide Coupling with 2-Methylbenzamide
The final step involves coupling the oxadiazole intermediate with 2-methylbenzamide using EDCl/HOBt as coupling agents:
$$
\text{3-Methanesulfonylphenyloxadiazole} + \text{2-Methylbenzamide} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{this compound}
$$
Reaction is conducted at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via recrystallization (methanol/water).
Optimization and Challenges
Yield Enhancement
Purification Strategies
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves oxadiazole intermediates.
- Recrystallization : Heptane/ethyl acetate mixtures yield high-purity final products (≥98% by HPLC).
Structural Characterization
Table 1: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.52 (s, 1H, oxadiazole-H), 8.02 (d, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 3.12 (s, 3H, SO₂CH₃), 2.45 (s, 3H, CH₃) |
| ¹³C NMR | δ 166.2 (C=O), 162.4 (oxadiazole-C), 140.1–125.3 (Ar-C), 44.5 (SO₂CH₃), 21.3 (CH₃) |
| IR (cm⁻¹) | 1685 (C=O), 1340 (S=O), 1250 (C-N) |
| MS (m/z) | [M+H]⁺ 412.1 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The benzamide and oxadiazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced heterocycles, and various substituted benzamides and oxadiazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes and proteins, disrupting their function and leading to antibacterial effects.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
N-(thiazol-2-yl)benzenesulfonamide derivatives: Known for their antibacterial properties.
Uniqueness
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and methylsulfonylphenyl group contribute to its potent antimicrobial and anti-inflammatory properties, distinguishing it from other similar compounds .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring and a methylsulfonylphenyl substituent, which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure enables the compound to interact with various biological targets, leading to its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to selectively inhibit COX-2, an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory applications.
- Antibacterial Activity : Studies indicate that the compound may disrupt bacterial enzymes and proteins, leading to antibacterial effects. This mechanism is crucial for developing new antimicrobial agents.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 5-(Phenyl)-1,3,4-Oxadiazole | Antibacterial |
The presence of the oxadiazole moiety is often associated with increased potency against various bacterial strains.
Anti-inflammatory Activity
The ability to inhibit COX-2 suggests that this compound could be effective in treating inflammatory conditions. In vitro studies have shown promising results in reducing inflammation markers in cell lines.
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of this compound. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table summarizes some findings:
These results indicate that this compound may serve as a lead compound for further anticancer drug development.
Case Studies
-
Study on COX Inhibition :
A study evaluated the inhibitory effects of various oxadiazole derivatives on COX enzymes. This compound was found to have a significant inhibitory effect on COX-2 with an IC50 value indicating potent anti-inflammatory activity. -
Antimicrobial Assays :
In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition comparable to standard antibiotics.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
Basic: Which analytical techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons and carbons from the oxadiazole ring (δ 8.1–8.5 ppm for aromatic groups) and methanesulfonyl group (δ 3.1 ppm for CH₃) .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to confirm purity >95% .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₈H₁₆N₃O₄S: 394.0832) .
Basic: How to design enzyme inhibition assays for this compound?
Methodological Answer:
- LOX (Lipoxygenase) Assay : Adapt protocols from :
- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside; measure liberation of p-nitrophenol at 405 nm .
- Control : Include positive inhibitors (e.g., quercetin for LOX, acarbose for α-glucosidase).
Advanced: How to resolve contradictory bioactivity data across assays?
Methodological Answer:
Orthogonal Assays : Confirm activity using cell-based (e.g., cytotoxicity) and cell-free systems.
Purity Check : Re-analyze compound via HPLC to rule out degradation .
Solubility Assessment : Use DLS (Dynamic Light Scattering) to detect aggregation in buffer .
Target Engagement : Perform SPR (Surface Plasmon Resonance) to validate direct binding .
Advanced: What computational methods predict binding modes and SAR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with CB1/CB2 receptor structures (PDB: 5TGZ) to map interactions of the methanesulfonyl group .
- DFT Calculations : Analyze electron density (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. Table 2: Key Interactions in Docking Studies
| Receptor | Binding Affinity (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| CB1 | -9.2 | Ser383, Lys192 | |
| LOX | -7.8 | Fe²⁺ center, His499 |
Advanced: How to optimize solubility and LogP for in vivo studies?
Methodological Answer:
LogP Measurement : Use shake-flask method (octanol/water partition) or HPLC-derived parameters .
Derivatization : Introduce polar groups (e.g., -OH, -COOH) at the 2-methylbenzamide moiety.
Prodrug Strategy : Convert methanesulfonyl to sulfonamide esters for improved bioavailability .
Q. Table 3: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 3.2 ± 0.1 | HPLC | |
| Solubility (PBS, pH 7.4) | 12 µg/mL | Nephelometry |
Advanced: What in vitro models assess toxicity profiles?
Methodological Answer:
- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM suggests low toxicity) .
- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .
- Metabolic Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated cells; detect protein stabilization via Western blot .
PET Imaging : Radiolabel the compound with ¹¹C or ¹⁸F for in vivo biodistribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
